

Physical and chemical properties of 3-Isopropylbenzene-1,2-diamine

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Compound of Interest

Compound Name: 3-Isopropylbenzene-1,2-diamine

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In-Depth Technical Guide: 3-Isopropylbenzene-1,2-diamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Isopropylbenzene-1,2-diamine, an aromatic amine with the molecular formula $C_9H_{14}N_2$, serves as a valuable building block in synthetic organic chemistry. Its ortho-diamine functionality makes it a key precursor for the synthesis of a variety of heterocyclic compounds, which are of significant interest in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the known physical and chemical properties of **3-Isopropylbenzene-1,2-diamine**, along with generalized experimental protocols for its synthesis and common reactions.

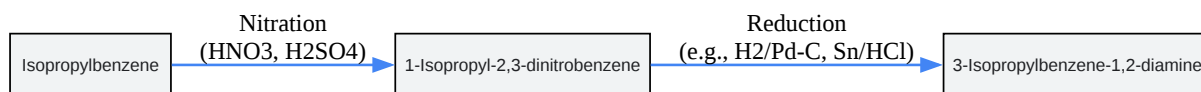
Core Physical and Chemical Properties

While specific experimental data for **3-Isopropylbenzene-1,2-diamine** is not widely available in public literature, the following table summarizes its fundamental properties based on supplier information and computational predictions.

Property	Value	Source
IUPAC Name	3-(propan-2-yl)benzene-1,2-diamine	N/A
Synonyms	3-Isopropyl-1,2-phenylenediamine, 3-isopropyl-o-phenylenediamine	[1]
CAS Number	112121-85-4	[1][2][3]
Molecular Formula	C ₉ H ₁₄ N ₂	[1][2][3]
Molecular Weight	150.22 g/mol	[1][3]
Appearance	Not specified (likely a solid, similar to other phenylenediamines)	N/A
Melting Point	Not available	N/A
Boiling Point	Not available	N/A
Solubility	Not available	N/A

Synthesis of 3-Isopropylbenzene-1,2-diamine

A general and common method for the synthesis of ortho-phenylenediamines involves the reduction of the corresponding ortho-dinitrobenzene or ortho-nitroaniline. The following is a plausible synthetic pathway for **3-Isopropylbenzene-1,2-diamine**.



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Caption: General synthetic route to **3-Isopropylbenzene-1,2-diamine**.

Experimental Protocol: A General Approach for the Reduction of a Dinitro Aromatic Compound

Disclaimer: This is a generalized protocol and may require optimization for the specific synthesis of **3-Isopropylbenzene-1,2-diamine**.

Materials:

- 1-Isopropyl-2,3-dinitrobenzene (starting material)
- Ethanol or Acetic Acid (solvent)
- Palladium on carbon (Pd/C, 10%) or Tin (Sn) granules
- Concentrated Hydrochloric Acid (HCl) (if using Sn)
- Sodium bicarbonate or Sodium hydroxide solution (for neutralization)
- Diatomaceous earth (e.g., Celite®)
- Ethyl acetate or Dichloromethane (for extraction)
- Anhydrous sodium sulfate or magnesium sulfate (drying agent)
- Round-bottom flask
- Reflux condenser
- Stirring apparatus
- Filtration apparatus (e.g., Büchner funnel)
- Separatory funnel

Procedure:

- Catalytic Hydrogenation (Method A):

- In a round-bottom flask, dissolve the 1-isopropyl-2,3-dinitrobenzene in a suitable solvent such as ethanol.
- Carefully add a catalytic amount of 10% Pd/C.
- The flask is then placed under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus).
- The reaction mixture is stirred vigorously at room temperature or with gentle heating.
- The reaction progress is monitored by thin-layer chromatography (TLC).
- Upon completion, the reaction mixture is filtered through a pad of diatomaceous earth to remove the catalyst.
- The solvent is removed under reduced pressure to yield the crude product.
- Reduction with Tin and Hydrochloric Acid (Method B):
 - To a round-bottom flask containing the 1-isopropyl-2,3-dinitrobenzene, add an excess of tin granules.
 - Slowly add concentrated hydrochloric acid while stirring and cooling the flask in an ice bath to control the exothermic reaction.
 - After the initial reaction subsides, the mixture is heated to reflux and stirred until the reaction is complete (monitored by TLC).
 - The reaction mixture is then cooled and made basic by the slow addition of a saturated sodium bicarbonate solution or concentrated sodium hydroxide solution.
 - The resulting slurry is extracted several times with an organic solvent like ethyl acetate.
 - The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated to give the crude product.
- Purification:

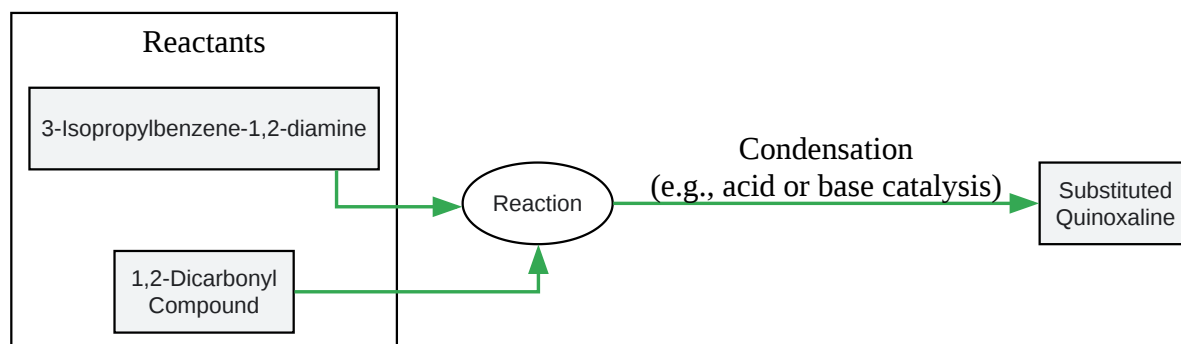
- The crude **3-Isopropylbenzene-1,2-diamine** can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate).

Chemical Reactivity and Applications in Synthesis

The primary reactivity of **3-Isopropylbenzene-1,2-diamine** stems from the nucleophilic nature of its two adjacent amino groups. This makes it an excellent precursor for the synthesis of various nitrogen-containing heterocyclic compounds.

Synthesis of Quinoxalines

A common and important reaction of ortho-phenylenediamines is their condensation with 1,2-dicarbonyl compounds to form quinoxalines, a class of compounds with a wide range of biological activities.^{[4][5][6]}



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Caption: General scheme for the synthesis of quinoxalines.

Experimental Protocol: General Synthesis of a Quinoxaline Derivative

Disclaimer: This is a generalized protocol and should be adapted and optimized for specific substrates.

Materials:

- **3-Isopropylbenzene-1,2-diamine**
- A 1,2-dicarbonyl compound (e.g., benzil, 2,3-butanedione)
- Ethanol or Acetic Acid (solvent)
- A catalytic amount of acid (e.g., a few drops of acetic acid or hydrochloric acid) or base (e.g., piperidine)
- Round-bottom flask
- Reflux condenser
- Stirring apparatus

Procedure:

- In a round-bottom flask, dissolve the **3-Isopropylbenzene-1,2-diamine** in ethanol or acetic acid.
- Add an equimolar amount of the 1,2-dicarbonyl compound to the solution.
- Add a catalytic amount of acid or base.
- The reaction mixture is then heated to reflux and stirred. The reaction time can vary from a few minutes to several hours, depending on the reactivity of the substrates.
- The progress of the reaction is monitored by TLC.
- Upon completion, the reaction mixture is cooled to room temperature. The product may precipitate out of the solution and can be collected by filtration.
- If the product does not precipitate, the solvent is removed under reduced pressure, and the residue is purified by column chromatography or recrystallization.

Potential Applications in Drug Development

Ortho-phenylenediamines and their derivatives, such as quinoxalines and benzimidazoles, are prevalent scaffolds in many biologically active compounds and approved drugs. While specific studies on the biological activity of **3-Isopropylbenzene-1,2-diamine** are not readily found, its potential as a precursor to pharmacologically relevant molecules is significant. Derivatives of related phenylenediamines have shown a wide range of activities, including antimicrobial, antifungal, and anti-inflammatory properties.^{[7][8]} The isopropyl group on the benzene ring can influence the lipophilicity and metabolic stability of the resulting heterocyclic compounds, which are important parameters in drug design.

Spectroscopic Characterization

Specific spectroscopic data (NMR, IR, MS) for **3-Isopropylbenzene-1,2-diamine** is not available in the searched scientific literature. However, the expected spectral features can be predicted based on its structure and data from analogous compounds.

- ¹H NMR: The spectrum would be expected to show signals for the aromatic protons, the methine proton of the isopropyl group (a septet), and the methyl protons of the isopropyl group (a doublet). The amine protons would likely appear as a broad singlet.
- ¹³C NMR: The spectrum would show distinct signals for the aromatic carbons, with those bonded to the nitrogen atoms shifted downfield. Signals for the methine and methyl carbons of the isopropyl group would also be present.
- IR Spectroscopy: The spectrum would be characterized by N-H stretching vibrations in the region of 3300-3500 cm⁻¹, C-H stretching of the aromatic and isopropyl groups, and C=C stretching of the aromatic ring.
- Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to its molecular weight (150.22 g/mol). Fragmentation would likely involve the loss of a methyl group from the isopropyl substituent.

Conclusion

3-Isopropylbenzene-1,2-diamine is a chemical intermediate with significant potential for the synthesis of diverse heterocyclic structures relevant to drug discovery and materials science. While detailed experimental data on its physical properties and specific reaction protocols are currently limited in publicly accessible databases, this guide provides a foundational

understanding of its characteristics and synthetic utility based on the chemistry of analogous ortho-phenylenediamines. Further research into this compound would be valuable to fully elucidate its properties and expand its applications.

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